molecular formula C14H14N2O3S B2647451 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1795297-31-2

2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2647451
CAS No.: 1795297-31-2
M. Wt: 290.34
InChI Key: OXFSTJMNNZHOMY-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a thiazole ring, an azetidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of β-amino alcohols with suitable leaving groups.

    Coupling Reactions: The final step involves coupling the thiazole and azetidine intermediates with a phenoxyacetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with antimicrobial, antifungal, or anticancer properties.

    Biology: It can be used to study the interactions of thiazole and azetidine rings with biological targets.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone would depend on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazole and azetidine rings can provide unique binding properties that enhance the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylthiazole: A simpler thiazole derivative with similar aromatic properties.

    1-(4,5-Dihydro-2-thiazolyl)ethanone: Another thiazole derivative with a different substitution pattern.

    2-Phenoxyethanone: A simpler phenoxy derivative without the thiazole and azetidine rings.

Uniqueness

2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is unique due to the combination of the thiazole, azetidine, and phenoxy groups in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activity that is not seen in simpler compounds.

Properties

IUPAC Name

2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-13(10-18-11-4-2-1-3-5-11)16-8-12(9-16)19-14-15-6-7-20-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSTJMNNZHOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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